

# The Coordination Chemistry of Titanium(II) Complexes: A Technical Guide

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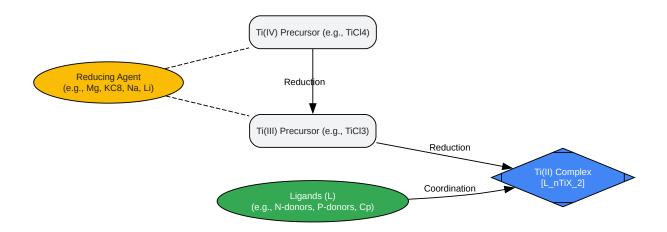
The chemistry of titanium in its +2 oxidation state presents a fascinating and synthetically useful area of inorganic chemistry. Ti(II) complexes, being electron-rich and highly reducing, are pivotal reagents and catalysts in a variety of organic transformations.[1] This guide provides an in-depth overview of the synthesis, structure, reactivity, and characterization of these low-valent titanium species, with a focus on their coordination chemistry.

### Synthesis of Titanium(II) Complexes

The generation of Ti(II) complexes typically involves the reduction of higher oxidation state titanium precursors, most commonly Ti(IV) or Ti(III) halides.[1][2] The choice of reducing agent and reaction conditions is crucial in isolating and stabilizing the desired Ti(II) species. Common reducing agents include alkali metals, magnesium, and potassium graphite (KC8).[1][3] Due to their extreme sensitivity to oxygen and moisture, the synthesis and handling of all Ti(II) complexes require rigorous inert atmosphere techniques, such as the use of a Schlenk line or a glovebox.

A general synthetic scheme for the preparation of Ti(II) complexes is outlined below:





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Caption: General synthetic routes to Ti(II) coordination complexes.

#### **Structural and Spectroscopic Properties**

The coordination geometry of Ti(II) complexes is highly dependent on the nature of the supporting ligands. Octahedral, tetrahedral, and square planar geometries have all been observed. The electronic configuration of Ti(II) is [Ar]3d², which can result in either paramagnetic (high-spin) or diamagnetic (low-spin) complexes depending on the ligand field strength.

## Spectroscopic and Structural Data of Representative Ti(II) Complexes

The following tables summarize key spectroscopic and structural data for a selection of well-characterized Ti(II) complexes.

Table 1: Selected Crystallographic Data for Ti(II) Complexes



Complex	Coordination Geometry	Ti-L Bond Lengths (Å)	L-Ti-L Bond Angles (°)	Reference
trans- [TiCl2(tmeda)2]	Distorted Octahedral	Ti-Cl: 2.477(2), Ti-N: 2.376(2), 2.382(2)	N-Ti-N: 79.13(4), 100.87(4)	[1]
(TTP)Ti(η2- PhC≡C-C≡CPh)	Five-coordinate	-	-	[2]
Ti(η2- BH4)2(dmpe)2	-	-	-	[4]

Table 2: NMR Spectroscopic Data for Selected Ti(II) Complexes

Complex	Solvent	¹H NMR (δ, ppm)	³¹P NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Reference
TiCl2(CO)2(d mpe)2	Toluene-d8	-	-	453.6, 456.7 (CO)	[3]
[LTiCl(µ–Cl)]2 (L = bulky guanidinate)	C6D6	-1.98 to 7.33	-	-	[5]
(Tp tBu,Me )TiCl(CNAd)	C6D6	-8 to +40	-	-	[6]

Table 3: Electrochemical Data for a Ti(II)/Ti(III) Couple

Complex	E½ (V vs. Fc/Fc+)	Process	Reference
(Tp tBu,Me )TiCl	-1.85	Ti(III)/Ti(II)	[6]

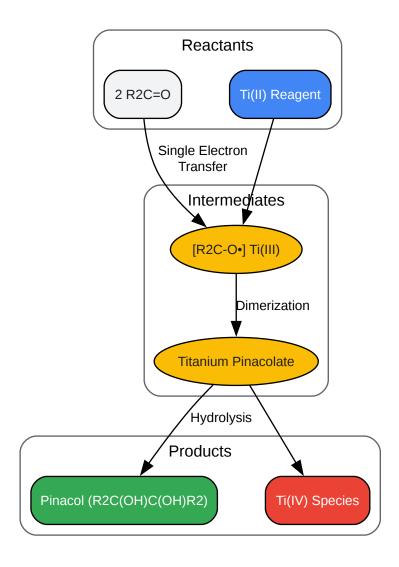
### Reactivity of Titanium(II) Complexes

Low-valent titanium complexes are potent reducing agents and exhibit a rich reactivity profile, particularly in C-C bond formation and small molecule activation.



#### **Reductive Coupling of Carbonyls**

One of the most well-known applications of Ti(II) is in the reductive coupling of aldehydes and ketones to form 1,2-diols (pinacol coupling) or alkenes (McMurry reaction).[7][8][9] The reaction is believed to proceed through single-electron transfer from the Ti(II) species to the carbonyl group, generating a ketyl radical. Dimerization of these radicals leads to the pinacol product.



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